2-(2-Ethoxy-d5-phenoxy)-acetic Acid
CAS No.:
Cat. No.: VC0210230
Molecular Formula: C₁₀H₇D₅O₄
Molecular Weight: 201.23
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₀H₇D₅O₄ |
---|---|
Molecular Weight | 201.23 |
Introduction
Chemical Identity and Structure
2-(2-Ethoxy-d5-phenoxy)-acetic Acid is a deuterium-labeled analog of (2-ethoxyphenoxy)acetic acid, containing five deuterium atoms in the ethoxy group. This compound is classified as a phenoxyacetic acid derivative with the chemical formula C10H7D5O4 and a molecular weight of 201.23 g/mol . The IUPAC name for this compound is 2-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]acetic acid, reflecting its structure with five deuterium atoms replacing hydrogen atoms in the ethoxy group . Its structure features a phenoxy group connected to an acetic acid moiety, with a pentadeuterated ethoxy substituent at the ortho position of the phenyl ring, providing specific mass spectrometric properties useful in analytical applications.
Identification Parameters
The compound is uniquely identified by several parameters that distinguish it from its non-deuterated analog. The CAS Registry Number for 2-(2-Ethoxy-d5-phenoxy)-acetic Acid is 2708280-58-2, while its non-deuterated counterpart (2-ethoxyphenoxy)acetic acid is identified by CAS Number 3251-30-7 . The SMILES notation for this molecule is [2H]C([2H])([2H])C([2H])([2H])Oc1ccccc1OCC(=O)O, which represents the chemical structure in a linear text format suitable for computational processing and database searching . Additionally, the InChI representation, InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)/i1D3,2D2, provides a standardized method to encode the chemical structure, including the specific positions of the deuterium atoms .
Structural Characteristics
Physical and Chemical Properties
Physicochemical Parameters
The physicochemical properties of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid are essential for understanding its behavior in various experimental contexts. Based on the properties of its non-deuterated analog, the melting point is estimated to be near 70-71°C, though the deuterated version may exhibit slight variations due to isotope effects . The molecular weight of 201.23 g/mol reflects the substitution of five hydrogen atoms with the heavier deuterium isotope, increasing the mass by approximately 5 atomic mass units compared to the non-deuterated version . The compound likely exhibits solubility characteristics similar to its non-deuterated analog, being slightly soluble in dimethyl sulfoxide (DMSO) and methanol, with limited water solubility .
Table 1: Physicochemical Properties of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid
Spectroscopic Characteristics
The spectroscopic properties of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid are crucial for its identification and characterization in analytical applications. In nuclear magnetic resonance (NMR) spectroscopy, the deuterium labeling results in the absence of signals from the ethoxy group's hydrogen atoms, which would typically appear in the 1H-NMR spectrum of the non-deuterated compound . The mass spectrum of this compound would show a characteristic molecular ion peak at m/z 201, reflecting its molecular weight, with fragmentation patterns distinct from the non-deuterated analog due to the presence of deuterium atoms . Infrared spectroscopy would reveal characteristic absorption bands for the carboxylic acid group (~1700 cm-1), aromatic C-H stretching (~3000 cm-1), and C-O stretching (~1200 cm-1), similar to its non-deuterated counterpart but with subtle differences due to C-D versus C-H bond vibrations .
Synthesis and Preparation
The synthesis of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid typically involves the coupling of 2-ethoxy-d5-phenol with a suitable acetic acid derivative. The starting material, 2-ethoxy-d5-phenol, contains the pentadeuterated ethoxy group that distinguishes this compound from its non-deuterated analog . Several synthetic approaches may be employed, based on established methods for preparing phenoxyacetic acid derivatives.
Synthetic Routes
One potential synthetic route begins with the reaction of 2-hydroxyphenol with deuterated ethyl iodide (CD3CD2I) to produce 2-ethoxy-d5-phenol, followed by alkylation with chloroacetic acid or its derivatives to yield 2-(2-ethoxy-d5-phenoxy)-acetic acid . Another approach might involve the direct coupling of commercially available 2-ethoxy-d5-phenol with haloacetic acid derivatives under basic conditions, facilitating the formation of the phenoxy-acetic acid linkage . The choice of synthetic method depends on factors such as reagent availability, desired scale, and specific requirements for purity and isotopic enrichment of the final product.
Purification and Quality Control
Following synthesis, the compound requires purification to achieve the high chemical purity necessary for analytical standards. Purification techniques may include recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC) . Quality control for 2-(2-Ethoxy-d5-phenoxy)-acetic Acid focuses on two critical parameters: chemical purity and isotopic enrichment. Commercial products specify a minimum chemical purity of 98% and a deuterium atom percentage of 99%, ensuring the compound's reliability as an analytical standard . These specifications are typically verified using techniques such as HPLC for chemical purity and mass spectrometry or NMR for isotopic enrichment, providing confidence in the compound's identity and quality for research applications.
Applications and Uses
2-(2-Ethoxy-d5-phenoxy)-acetic Acid finds primary applications in pharmaceutical research and analytical chemistry, particularly in studies related to tamsulosin metabolism and pharmacokinetics. The compound's deuterium labeling makes it particularly valuable as an internal standard for mass spectrometric analyses, enabling accurate quantification of its non-deuterated analog in complex biological matrices .
Pharmaceutical Research
The compound serves as a reference material in pharmaceutical research, particularly in studies involving tamsulosin, an alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia . 2-(2-Ethoxy-d5-phenoxy)-acetic Acid is a deuterium-labeled analog of a tamsulosin metabolite, making it useful for metabolic studies and bioanalytical method development . In drug metabolism studies, deuterated analogs like this compound are used to track metabolic pathways, identify metabolites, and understand pharmacokinetic profiles of pharmaceutical compounds . The use of deuterium-labeled internal standards enhances the accuracy and precision of quantitative analyses in clinical and preclinical studies, supporting drug development and regulatory submissions .
Analytical Applications
In analytical chemistry, 2-(2-Ethoxy-d5-phenoxy)-acetic Acid serves as a valuable internal standard for liquid chromatography-mass spectrometry (LC-MS) methods. The deuterium labeling creates a mass shift relative to the non-deuterated compound, allowing simultaneous detection and differentiation of both compounds in a single analysis . This property is particularly useful in bioanalytical methods, where the deuterated standard can be added to biological samples to correct for variations in extraction efficiency, ionization suppression, and instrumental response . The high isotopic purity (99 atom % D) ensures minimal overlap with the non-deuterated analog in mass spectrometric analyses, providing reliable quantification even at low concentrations .
Table 2: Applications of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid
Related Compounds and Derivatives
2-(2-Ethoxy-d5-phenoxy)-acetic Acid belongs to a family of phenoxyacetic acid derivatives with structural similarities and related applications. Understanding these relationships provides context for the compound's place in organic and medicinal chemistry.
Non-deuterated Analog
The direct non-deuterated analog of this compound is (2-ethoxyphenoxy)acetic acid (CAS 3251-30-7), which shares the same basic structure but contains hydrogen instead of deuterium in the ethoxy group . This non-deuterated compound has been described as exhibiting properties typical of phenoxyacetic acids, including potential herbicidal activity, making it of interest in agricultural applications . It appears as a white to off-white solid with a melting point of 70-71°C and shows slight solubility in organic solvents such as DMSO and methanol . The non-deuterated analog is also associated with tamsulosin, identified as a metabolite (AM-1) of this pharmaceutical agent, explaining the utility of the deuterated version as an analytical standard in tamsulosin studies .
Structurally Related Compounds
Several structurally related compounds share features with 2-(2-Ethoxy-d5-phenoxy)-acetic Acid. 2-Ethoxy-d5-phenol (CAS 117320-30-6) serves as a potential precursor in the synthesis of the titled compound and shares the pentadeuterated ethoxy group . Ethyl phenoxyacetate (CAS 2555-49-9) represents an ester derivative of phenoxyacetic acid, with similar core structure but lacking both the ethoxy substitution and deuterium labeling . 2-(2-Chloroethoxy)acetic acid, described in a synthesis patent, shares the general structure of a substituted ethoxy group linked to an acetic acid moiety, though with a chlorine substituent rather than a phenoxy group . These related compounds form part of a broader class of phenoxy and phenoxyacetic acid derivatives that find applications in pharmaceutical research, agricultural chemistry, and synthetic organic chemistry.
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